molecular formula C26H27FN2O2S B2758858 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223808-86-3

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2758858
CAS No.: 1223808-86-3
M. Wt: 450.57
InChI Key: PGHJZOIUGPZVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thieno[3,2-c]quinoline core. Key structural features include:

  • 4-Ethylphenyl group: A lipophilic substituent at position 3, likely influencing membrane permeability and target engagement.
  • Carboxamide side chain: The N-[3-(propan-2-yloxy)propyl] group introduces ether and alkyl moieties, balancing lipophilicity and solubility .

This compound belongs to a class of molecules explored for kinase inhibition (e.g., CDK5/p25) due to the thienoquinoline scaffold’s ability to mimic ATP-binding pockets .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHJZOIUGPZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization Steps

The synthesis begins with 4-nitroaniline (8 ), which undergoes sequential transformations to form intermediate 11 (Scheme 1):

  • Nitration and cyanation : Conversion to 4-nitro-2-cyanoaniline (9 ).
  • Chlorination : Treatment with POCl₃ yields 4-nitro-2-cyanochloroquinoline (11 ).
  • Cyclization with ethyl thioglycolate : Nucleophilic displacement of chlorine by ethyl thioglycolate in DMSO/triethylamine facilitates intramolecular cyclization, forming thieno[3,2-c]quinoline 12 .

Key Reaction Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO)
  • Base: Triethylamine
  • Temperature: Reflux (90–100°C)
  • Yield: Quantitative.

Fluorination at Position 8

Fluorine is introduced at position 8 via electrophilic fluorination or halogen exchange. Patent CN104860910A demonstrates the use of ethyl fluoroacetate in etherification reactions, suggesting that late-stage fluorination could be achieved using similar reagents. Alternatively, directed ortho-metalation followed by treatment with N-fluorobenzenesulfonimide (NFSI) may provide regioselectivity.

Carboxamide Formation

The carboxylic acid at position 2 is converted to the target carboxamide via activation followed by amine coupling:

  • Activation : The acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Amidation : Reaction with 3-(propan-2-yloxy)propylamine in the presence of a base (e.g., triethylamine).

Synthetic Protocol :

  • Amine Preparation : 3-(Propan-2-yloxy)propylamine is synthesized by reacting 3-aminopropanol with isopropyl bromide under basic conditions.
  • Coupling Conditions :
    • Solvent: Dichloromethane or THF.
    • Temperature: 0°C to room temperature.
    • Yield: 70–85% (based on analog data from).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 8.5–8.7 (d, 1H, quinoline H-4).
    • δ 7.3–7.5 (m, 4H, 4-ethylphenyl).
    • δ 3.5–3.7 (m, 2H, OCH₂CH(CH₃)₂).
  • Mass Spectrometry : Molecular ion peak at m/z 465.2 [M+H]⁺.

Purity and Yield Optimization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediate purification.
  • Recrystallization : Ethanol/water mixture for final product crystallization.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Advantages Limitations
Cyclization Ethyl thioglycolate cyclization 95 High efficiency, minimal byproducts Requires strict anhydrous conditions
Fluorination Electrophilic fluorination 60–70 Regioselective Hazardous reagents
Amidation Acid chloride coupling 75–85 Scalable Sensitivity to moisture

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl thioglycolate and 4-nitroaniline are cost-effective starting materials.
  • Safety : Use of POCl₃ and fluorinating agents necessitates controlled environments.
  • Green Chemistry : Solvent recovery (DMSO, ethanol) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available precursors. Common methods include:

  • Cyclization of thiophene derivatives with quinoline intermediates.
  • Use of strong acids or bases and high temperatures to facilitate the formation of the thienoquinoline core.
  • Purification techniques such as recrystallization and chromatography to achieve high yield and purity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound may act as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that it can effectively reduce cell viability in various cancer cell lines, including HCT-116 and MCF-7, with reported IC₅₀ values ranging from 1.9 to 7.52 μg/mL .
  • Mechanism of Action : The compound likely functions by binding to the ATP-binding site of kinases, preventing phosphorylation and disrupting signaling pathways critical for cancer cell survival and growth .

Material Science

  • Organic Semiconductors : Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors. Its ability to emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) .
  • Fluorescent Probes : The fluorescent properties of the compound allow it to be utilized as a probe in biological studies, facilitating the investigation of various biological pathways and interactions .

Biological Studies

The compound serves as a useful tool in studying biological systems due to its ability to selectively interact with certain molecular targets. This can help elucidate mechanisms underlying various cellular processes.

Case Studies

  • Anticancer Studies : A series of derivatives based on this compound were synthesized and screened for antiproliferative activity against human cancer cell lines. The results demonstrated significant activity against HCT-116 cells, highlighting its potential as a lead compound for further development .
  • Material Science Applications : Experimental studies have shown that films made from this compound exhibit promising electrical conductivity and luminescent properties, making them suitable candidates for OLED applications.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling pathways involved in cell proliferation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in research.

Comparison with Similar Compounds

Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide)

  • Core: Thieno[3,2-c]quinoline.
  • Key Differences: Lacks the 8-fluoro and 4-ethylphenyl substituents. Carboxamide side chain: 2-aminoethyl group instead of isopropoxypropyl.

Compound 25k (N-(3-aminopropyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide)

  • Core: Thieno[3,2-c]quinoline.
  • Key Differences: Side chain: 3-aminopropyl group. No 8-fluoro or aryl substituents.
  • Impact: The longer aminopropyl chain may improve flexibility and interaction with hydrophilic residues in enzyme active sites, but reduced lipophilicity could limit cellular uptake .

8-Methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide

  • Core: Thieno[3,2-c]quinoline.
  • Key Differences: 8-Methoxy group: Electron-donating substituent (vs. 8-fluoro in the target compound), altering electronic distribution and binding kinetics.
  • Impact : The methoxy group may reduce target affinity compared to the electron-withdrawing fluoro substituent but improve metabolic stability.

Substituent Effects on Pharmacokinetics

Table 1: Substituent Comparison

Compound Position 8 Substituent Aryl Group (Position 3) Side Chain Potential Pharmacokinetic Impact
Target Compound Fluoro 4-Ethylphenyl 3-(Propan-2-yloxy)propyl Balanced lipophilicity/solubility
25i None None 2-Aminoethyl High solubility, limited membrane penetration
25k None None 3-Aminopropyl Moderate solubility, flexible binding
Compound Methoxy Phenyl 3-(2-Oxopyrrolidin-1-yl)propyl Enhanced polarity, metabolic stability

Heterocyclic Core Variations

Foliglurax (Thieno[3,2-c]pyridine Core)

  • Core: Thieno[3,2-c]pyridine (smaller heterocycle vs. quinoline).
  • Side chain: Morpholinylpropyl group, improving solubility .
  • Impact: The pyridine core may limit kinase selectivity compared to quinoline-based analogues.

8-Methyl-4-oxo-N-[3-(4-propylpiperazinyl)propyl]-5H-thieno[3,2-c]quinoline-2-carboxamide

  • Core: Thieno[3,2-c]quinoline.
  • Key Differences :
    • 8-Methyl group : Less electronegative than fluoro, altering electronic properties.
    • Side chain : Piperazinylpropyl group, which is highly polar and basic .
  • Impact : The piperazinyl group may enhance solubility but introduce off-target interactions due to basicity.

Biological Activity

The compound 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the formation of key intermediates through reactions involving isothiocyanates and amines. The compound's structure features a thienoquinoline core, which is known for its diverse biological activities.

Key Structural Features:

  • Thienoquinoline Framework : This structure is crucial for the compound's interaction with biological targets.
  • Substituents : The presence of the ethylphenyl and fluoro groups enhances lipophilicity and may influence receptor binding affinity.

Biological Activities

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that derivatives of thienoquinoline exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model commonly used to study inflammation.

CompoundIC50 (μM)Mechanism of Action
3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide12.5Inhibition of iNOS and COX-2 expression

The IC50 value indicates that this compound exhibits moderate potency in reducing inflammatory mediators.

Anticancer Activity

The anticancer potential of thienoquinoline derivatives has been explored against various cancer cell lines. The compound was tested against prostate cancer cells (PC-3) and exhibited cytotoxic effects.

Cell LineIC50 (μM)Reference
PC-315.0

The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of signaling pathways such as NF-kB.

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound's antimicrobial activity has also been assessed. Preliminary studies suggest that it may inhibit bacterial growth, although further research is needed to elucidate its spectrum of activity.

Case Studies

  • In Vitro Studies : A study conducted on various thienoquinoline derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The specific derivative containing the ethylphenyl group showed enhanced activity compared to others lacking this substitution.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth rates and lower levels of inflammatory cytokines in serum samples.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide?

  • Methodology :

  • Core Formation : Start with nitro-substituted precursors (e.g., 8-nitro-1,4-dihydroquinoline) and reduce the nitro group to an amine using catalytic hydrogenation or SnCl₂/HCl .
  • Cyclization : Employ polyphosphoric acid (PPA) for lactamization to form the thieno[3,2-c]quinoline core .
  • Fluorination : Introduce the 8-fluoro substituent via electrophilic fluorination or halogen exchange using KF/CuI in polar aprotic solvents .
  • Side Chain Incorporation : Use alkylation or coupling reactions (e.g., Mitsunobu reaction) to attach the 3-(propan-2-yloxy)propyl group to the carboxamide nitrogen .
  • Purification : Apply column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for final purification .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling :

  • Avoid skin/eye contact; use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Use explosion-proof equipment due to potential electrostatic discharge risks .
    • Storage :
  • Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Protect from light and moisture to prevent hydrolysis or photodegradation .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 6.8–8.5 ppm), fluoro-substituent coupling patterns, and side-chain methyl/methylene groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, [M+H]⁺ ion) .
    • Purity Assessment :
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thieno[3,2-c]quinoline core during synthesis?

  • Key Variables :

  • Catalyst : Replace PPA with milder cyclization agents (e.g., Eaton’s reagent) to reduce side reactions .
  • Temperature : Optimize between 80–120°C to balance reaction rate and decomposition .
  • Solvent : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .
    • Monitoring : Use TLC (silica, ethyl acetate/hexane) or in-situ IR to track cyclization progress .

Q. What strategies can resolve discrepancies in biological activity data observed across different studies involving this compound?

  • Data Contradiction Analysis :

  • Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven artifacts .
  • Assay Conditions : Standardize solvent (DMSO concentration ≤0.1%), cell lines, and incubation times to minimize variability .
  • Theoretical Modeling : Perform DFT calculations to assess electronic effects of the 8-fluoro substituent on binding affinity .

Q. How does the introduction of the 8-fluoro substituent affect the electronic properties and reactivity of the quinoline moiety?

  • Electronic Effects :

  • Withdrawing Nature : The 8-fluoro group decreases electron density at the C2 carboxamide, enhancing electrophilicity for nucleophilic attacks .
  • Aromatic Interactions : Fluorine’s electronegativity alters π-π stacking in protein binding pockets, as shown in docking studies with kinase targets .
    • Reactivity Impact :
  • Metabolic Stability : Fluorine reduces oxidative metabolism at C8, improving half-life in hepatic microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.